molecular formula C25H17Cl2N5O2S3 B2501231 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 671200-57-0

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No. B2501231
CAS RN: 671200-57-0
M. Wt: 586.52
InChI Key: NEZTZEOEXFNSFE-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H17Cl2N5O2S3 and its molecular weight is 586.52. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Allylic C-H Trifluoroacetoxylation

The compound has been investigated in the context of palladium-catalyzed allylic C-H trifluoroacetoxylation reactions. In this process, PhI(OCOCF3)2 serves as the oxidant and acyloxy source. Notably, the trifluoroacetoxylation of monosubstituted cyclopentenes and cyclohexenes proceeds with excellent regio- and diastereoselectivity . This research field is part of the broader area of C-H functionalizations, which have gained prominence due to their synthetic utility.

[4 + 3] Cycloadditions

The compound’s allyl functionality has been explored in [4 + 3] cycloadditions. Oxyallyl cations derived from the dehalogenation of haloketones or generated from aldehydes and acetals can act as reactive dienophiles. The versatility of [4 + 3] cycladdition reactions allows for intramolecular, distereoselective, and enantioselective transformations. While this specific compound is not explicitly mentioned, its allyl moiety could potentially participate in such cycloadditions .

Crystal Structure Determination

In a separate study, the crystal structure of a related compound, “(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one,” was determined . Although this specific compound differs slightly, understanding its crystal structure provides insights into the behavior of allyl-substituted molecules.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N5O2S3/c1-2-11-32-23(34)20-18(14-3-7-16(26)8-4-14)12-35-22(20)30-25(32)36-13-19(33)28-24-29-21(37-31-24)15-5-9-17(27)10-6-15/h2-10,12H,1,11,13H2,(H,28,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZTZEOEXFNSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)SC=C2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

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